2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide
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Overview
Description
2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide, also known as JNJ-10198409, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide acts as a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and arousal. By blocking the orexin-1 receptor, this compound reduces the activity of the orexin system, leading to its anxiolytic and antidepressant effects. In addition, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Its anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety and depression-like behaviors, increase sleep, and reduce wakefulness. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide in lab experiments is its selectivity for the orexin-1 receptor, which allows for more targeted studies of the orexin system. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition. In addition, this compound has poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide. One area of interest is its potential use in treating anxiety and depression, particularly in combination with other therapies. In addition, further studies are needed to fully understand its anti-cancer and anti-inflammatory effects, and its potential use in treating autoimmune diseases. Finally, there is a need for the development of more potent and water-soluble derivatives of this compound for use in lab experiments and potential therapeutic applications.
Synthesis Methods
2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide is synthesized through a multi-step process involving the reaction of 2-ethoxy-1-naphthoic acid with 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanol in the presence of a coupling agent. The resulting intermediate is then treated with N,N-diisopropylethylamine and 1,1'-carbonyldiimidazole to form the final product.
Scientific Research Applications
2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating anxiety and depression. In oncology, this compound has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and prostate cancer. In immunology, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
properties
IUPAC Name |
2-ethoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-29-21-11-9-17-6-4-5-7-19(17)22(21)23(28)25-13-16-8-10-20(24-12-16)18-14-26-27(2)15-18/h4-12,14-15H,3,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRISWPBDRHLPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CN=C(C=C3)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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